molecular formula C10H12N2O5S B3048872 Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester CAS No. 18431-25-9

Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester

Cat. No. B3048872
CAS RN: 18431-25-9
M. Wt: 272.28 g/mol
InChI Key: WYSQQGOTBXOTIB-UHFFFAOYSA-N
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Description

Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is the chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen .


Synthesis Analysis

Carbamic acid can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . This reaction also yields ammonium carbamate [NH4]+[NH2CO2]− .


Molecular Structure Analysis

The molecular structure of carbamic acid is planar . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− . The zwitterionic form H3N+−COO− is very unstable and promptly decomposes into ammonia and carbon dioxide .


Chemical Reactions Analysis

In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst . Like esterification, the reaction is reversible and does not go to completion .


Physical And Chemical Properties Analysis

Carbamic acid is a planar molecule . The compound is stable only up to about 250 K (−23 °C); at higher temperatures it decomposes into ammonia and carbon dioxide . The solid apparently consists of dimers, with the two molecules connected by hydrogen bonds between the two carboxyl groups –COOH .

Scientific Research Applications

properties

IUPAC Name

methyl N-(4-acetamidophenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-7(13)11-8-3-5-9(6-4-8)18(15,16)12-10(14)17-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSQQGOTBXOTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345866
Record name Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester

CAS RN

18431-25-9
Record name Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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